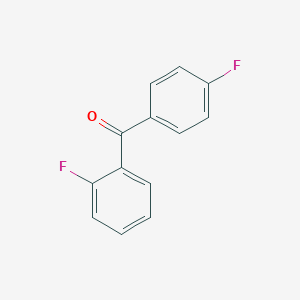

2,4'-Difluorobenzophenone

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Propiedades

IUPAC Name |

(2-fluorophenyl)-(4-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKFIWRPOVFNPKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40187788 | |

| Record name | 2,4'-Difluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342-25-6 | |

| Record name | 2,4′-Difluorobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=342-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4'-Difluorobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000342256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4'-Difluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4'-difluorobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.856 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4'-DIFLUOROBENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YFK8V5BTE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

NMR spectroscopy is a powerful tool for probing the molecular structure of 2,4'-Difluorobenzophenone in solution and in the solid state.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds like this compound due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. The distinct electronic environments of the two fluorine atoms, one on the 2-position and the other on the 4'-position, result in well-resolved signals in the ¹⁹F NMR spectrum.

The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment. For instance, in a study using dimethyl sulfoxide-d6 (DMSO-d6) as the solvent, the two symmetrical fluorine atoms of 4,4'-Difluorobenzophenone (B49673), a related compound, exhibit a multiplet at approximately -106.5 ppm. sepscience.com While specific data for this compound is not detailed in the provided results, it is expected that the fluorine at the 2-position would experience a different chemical shift compared to the fluorine at the 4'-position due to through-space and through-bond electronic effects of the carbonyl group and the adjacent phenyl ring.

Quantitative ¹⁹F NMR (qNMR) is a valuable technique for determining the purity of fluorinated compounds. diva-portal.orgox.ac.uk The method relies on the direct relationship between the integrated signal intensity and the number of fluorine nuclei. ox.ac.uk For accurate quantification, parameters such as relaxation delay (D1), number of scans, and pulse angle must be optimized. diva-portal.org

Table 1: Representative ¹⁹F NMR Chemical Shifts for Fluorinated Benzophenones

| Compound | Solvent | Chemical Shift (ppm) |

| 4,4'-Difluorobenzophenone | DMSO-d6 | ~ -106.5 sepscience.comox.ac.uk |

| This compound | CDCl₃ | Not explicitly available in search results |

Multi-dimensional NMR techniques are instrumental in establishing the connectivity of atoms within the this compound molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between adjacent protons on the two phenyl rings, helping to assign the signals in the complex aromatic region of the ¹H NMR spectrum.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons with their directly attached carbon atoms. An HSQC or HMQC spectrum of this compound would definitively link each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

While specific multi-dimensional NMR data for this compound were not found in the search results, the application of these techniques to similar molecules is well-established for unambiguous structural elucidation. sfu.ca

Solid-state NMR (ssNMR) provides insights into the structure and dynamics of molecules in the solid phase, which can differ significantly from the solution state. For benzophenone (B1666685) derivatives, ssNMR can be used to study polymorphism (the existence of different crystalline forms) and to understand the effects of crystal packing on molecular conformation. doi.orgacs.org

High-resolution solid-state ¹³C NMR, often employing techniques like magic-angle spinning (MAS) and cross-polarization (CP), can reveal details about the local environment of each carbon atom in the crystalline lattice. doi.org For this compound, ssNMR could be used to study the torsion angles between the phenyl rings and the carbonyl group in the solid state, which are influenced by intermolecular interactions. researchgate.net

Vibrational Spectroscopy (IR and Raman) for Functional Group and Molecular Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying functional groups and providing a "fingerprint" for the compound.

The IR and Raman spectra of this compound are characterized by several key vibrational bands.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |

| C=O | Stretching | ~1650 - 1670 | nih.govscialert.net |

| C-F | Stretching | ~1150 - 1250 | nih.govchemicalbook.com |

| Aromatic C=C | Stretching | ~1400 - 1600 | nih.govchemicalbook.com |

| Aromatic C-H | Bending (out-of-plane) | ~700 - 900 | nih.govchemicalbook.com |

The exact positions of these bands can be influenced by the physical state (solid or solution) and the presence of intermolecular interactions.

The carbonyl (C=O) stretching vibration is a particularly strong and characteristic band in the IR spectrum of benzophenones. scialert.net Its frequency can be sensitive to the electronic effects of the substituents on the phenyl rings. In this compound, the electron-withdrawing fluorine atoms may slightly increase the C=O stretching frequency compared to unsubstituted benzophenone.

Vibrational coupling can occur between different modes, particularly the torsional modes of the phenyl rings and other low-frequency vibrations. researchgate.net A detailed analysis of the IR and Raman spectra, often aided by computational methods like Density Functional Theory (DFT), can provide a complete assignment of the fundamental vibrational frequencies. nih.gov

In-situ IR and Raman spectroscopy are powerful techniques for monitoring chemical reactions in real-time, allowing for the detection and characterization of transient intermediates.

In the context of reactions involving this compound, such as Grignard reactions, in-situ IR spectroscopy could be used to follow the consumption of the starting material by monitoring the decrease in the intensity of the C=O stretching band. gatech.eduuni-regensburg.deacs.orgmdpi.com Simultaneously, the appearance of new bands could indicate the formation of intermediates, such as a magnesium-alcoholate complex, before the final product is formed upon hydrolysis. acs.orgmdpi.com

For example, in the study of Grignard reactions with benzophenones, in-situ IR can help to distinguish between different reaction pathways, such as nucleophilic addition to the carbonyl group versus single-electron transfer (SET) mechanisms. acs.org The detection of ketyl radical anion intermediates, which have distinct vibrational signatures, would provide evidence for a SET pathway.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence, Phosphorescence)

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light. libretexts.org For organic molecules like this compound, these transitions primarily involve n (non-bonding), π (pi), and σ (sigma) electrons. shu.ac.uk The presence of the carbonyl group and aromatic rings results in a complex spectrum characterized by distinct absorption bands. shu.ac.uk

The ultraviolet-visible (UV-Vis) spectrum of benzophenones, including this compound, is characterized by two main types of electronic transitions: n → π* and π → π*. shu.ac.ukoregonstate.edu

n → π Transitions:* These transitions involve the excitation of a non-bonding electron from one of the lone pairs on the carbonyl oxygen to an antibonding π* orbital. shu.ac.uk These are typically of lower energy (occur at longer wavelengths) and have low molar absorptivity (ε), generally in the range of 10-100 L mol⁻¹ cm⁻¹. shu.ac.uk

π → π Transitions:* This type of transition involves the promotion of an electron from a bonding π orbital, associated with the aromatic rings and the carbonyl group, to an antibonding π* orbital. shu.ac.uk These transitions are more intense, with molar absorptivities often between 1,000 and 10,000 L mol⁻¹ cm⁻¹. shu.ac.uk

The solvent environment can significantly influence the position of these absorption bands. Increasing solvent polarity typically causes a hypsochromic (blue) shift in n → π* transitions due to the stabilization of the non-bonding orbital through interactions like hydrogen bonding. shu.ac.ukoregonstate.edu Conversely, π → π* transitions often exhibit a bathochromic (red) shift in polar solvents. shu.ac.ukoregonstate.edu While specific data for this compound is not widely published, studies on similar compounds like 4,4'-dichlorobenzophenone (B107185) and 4-chloro-4’-propylbenzophenone confirm these general trends. oregonstate.edu For instance, the n → π* transitions in 4-chloro-4’-propylbenzophenone are noticeably blue-shifted in the polar solvent ethanol (B145695) compared to the non-polar methylcyclohexane (B89554) (MCH). oregonstate.edu

Table 1: Typical Electronic Transitions in Benzophenones

| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Effect of Increased Solvent Polarity |

|---|---|---|---|

| n → π* | 300 - 350 | 10 - 100 | Blue Shift (Hypsochromic) |

| π → π* | 240 - 280 | 1,000 - 10,000 | Red Shift (Bathochromic) |

Note: The values presented are general for the benzophenone class of compounds and serve as an illustrative guide.

Upon absorption of light, an excited molecule can return to the ground state through radiative pathways like fluorescence and phosphorescence or non-radiative pathways. aps.org Fluorescence quenching occurs when another chemical species, a quencher, deactivates the excited singlet state of a fluorophore. mdpi.com This can happen through various mechanisms, including collisional (dynamic) quenching and static quenching. mdpi.com

Benzophenones are well-known for their distinct photochemical properties, particularly their ability to undergo intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁). oregonstate.edu Consequently, their phosphorescence is often more significant than their fluorescence. The lifetime of these excited states is a crucial parameter. For example, the phosphorescence emission lifetime for (4-bromophenyl)(4-methylphenyl)methanone was measured to be 4.94 ms (B15284909) in frozen methylcyclohexane. oregonstate.edu Time-resolved fluorescence experiments on dye molecules attached to gold nanoparticles have shown that both radiative and nonradiative decay rates are affected by the environment, leading to a pronounced quenching and a substantial shortening of the fluorescence lifetime from nanoseconds to picoseconds. aps.org While specific quenching studies on this compound are sparse in the literature, its excited-state behavior is expected to be similar to other benzophenone derivatives, making it a potential candidate for photochemical studies involving energy transfer. oregonstate.edu

Table 2: Illustrative Excited State Lifetimes for Benzophenone Derivatives

| Compound | Solvent/Matrix | Emission Type | Lifetime |

|---|---|---|---|

| (4-bromophenyl)(4-methylphenyl)methanone | Methylcyclohexane (frozen) | Phosphorescence | 4.94 ms |

| (4-bromophenyl)(4-methylphenyl)methanone | Polymerized Methyl Methacrylate | Phosphorescence | 0.6 ms |

Source: oregonstate.edu

Circular Dichroism (CD) spectroscopy is a powerful technique for the stereochemical analysis of chiral molecules. psu.edunih.gov It measures the differential absorption of left and right circularly polarized light. chemrxiv.org While this compound itself is achiral, CD spectroscopy would be an invaluable tool for determining the absolute configuration of any of its chiral derivatives.

If a chiral center were introduced into the this compound scaffold, for example, by the addition of a chiral substituent, the resulting enantiomers would produce mirror-image CD spectra. For molecules with multiple chromophores, such as a benzophenone derivative containing another aromatic group, the exciton (B1674681) chirality method can be applied. psu.edu This nonempirical method analyzes the splitting of Cotton effects that arises from the through-space interaction of the electric transition dipoles of the chromophores. The sign of the resulting CD "couplet" directly correlates to the absolute stereochemistry of the molecule. psu.edu Although no specific chiral derivatives of this compound are discussed in the reviewed literature, this technique remains a potent potential method for their structural elucidation. psu.edu

Mass Spectrometry for Fragmentation Pathways and Isotopic Analysis (beyond basic identification)

Mass spectrometry (MS) is an essential analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. Advanced MS methods offer deep structural insights and unambiguous molecular formula confirmation. nih.gov

High-resolution mass spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to four or more decimal places). nih.gov This precision allows for the determination of the exact mass of a molecule, which can be used to calculate its unique elemental composition. nih.govnih.gov This capability is crucial for distinguishing between compounds that have the same nominal mass but different chemical formulas. For this compound, HRMS provides definitive confirmation of its elemental composition, C₁₃H₈F₂O. nih.gov

Table 3: Exact Mass Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₈F₂O | nih.gov |

| Nominal Mass | 218 g/mol | nih.gov |

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed. researchgate.netnih.gov The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure, revealing information about its functional groups and connectivity. researchgate.net

For this compound ([M+H]⁺, m/z 218.05), the fragmentation pathway would likely be dominated by cleavages around the central carbonyl group, which is a common fragmentation behavior for benzophenones. The primary fragmentation steps would involve the formation of acylium ions by the loss of the fluorophenyl groups.

Key expected fragmentation pathways include:

Loss of the 2-fluorophenyl ring: Cleavage of the bond between the carbonyl carbon and the 2-fluorophenyl ring would lead to the formation of a 4-fluorobenzoyl cation.

Loss of the 4-fluorophenyl ring: Cleavage of the other C-C bond would result in a 2-fluorobenzoyl cation.

Subsequent fragmentations: These acylium ions can further lose carbon monoxide (CO) to form the respective fluorophenyl cations.

Table 4: Predicted MS/MS Fragmentation for Protonated this compound ([M+H]⁺)

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment m/z | Neutral Loss |

|---|---|---|---|

| 218.05 | [C₇H₄FO]⁺ (4-fluorobenzoyl cation) | 123.02 | C₆H₄F |

| 218.05 | [C₇H₄FO]⁺ (2-fluorobenzoyl cation) | 123.02 | C₆H₄F |

| 123.02 | [C₆H₄F]⁺ (fluorophenyl cation) | 95.03 | CO |

Note: This table represents a predicted fragmentation pattern based on the general chemistry of benzophenones. The m/z values are monoisotopic.

This detailed analysis of fragmentation pathways is instrumental in the unambiguous identification of the isomeric structure of this compound and for distinguishing it from other isomers in complex mixtures. researchgate.net

X-ray Crystallography and Diffraction Studies for Solid-State Structure

While a specific, publicly available crystal structure determination for this compound is not prevalent in the literature, the analysis of closely related substituted benzophenones allows for a detailed and scientifically grounded discussion of its expected solid-state characteristics. The principles of crystal engineering and the observed packing in analogous structures serve as a robust framework for elucidating the probable intermolecular interactions and polymorphic behavior of this compound.

Expected Intermolecular Interactions:

C–H···O Hydrogen Bonds: The carbonyl oxygen is a primary hydrogen bond acceptor. In the absence of strong hydrogen bond donors (like O-H or N-H), weak C–H···O interactions involving the aromatic C-H groups are expected to play a significant role in the crystal packing. These interactions are a common feature in the crystal structures of many benzophenone derivatives. acs.org

C–H···F Interactions: The fluorine atoms can act as weak hydrogen bond acceptors, leading to the formation of C–H···F interactions. The prevalence and strength of these bonds would contribute to the stability of the crystal lattice. acs.org

Halogen Bonding: While fluorine is the least polarizable of the halogens and a weak halogen bond donor, the possibility of C–F···O or C–F···π interactions cannot be entirely ruled out, although they are expected to be less significant compared to interactions involving heavier halogens. acs.org

The interplay of these weak forces will determine the efficiency of the crystal packing. The conformational flexibility of the benzophenone scaffold, particularly the torsion angles between the phenyl rings and the central carbonyl group, will also be a critical factor in achieving a stable, closely packed structure. In related fluorinated benzophenones, the crystal packing is often stabilized by a combination of these weak hydrogen bonds and π···π interactions, leading to complex three-dimensional networks. acs.org

Table 1: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Significance |

| Hydrogen Bond | Aromatic C-H | Carbonyl Oxygen (C=O) | Likely to be a primary organizing force in the crystal lattice. |

| Hydrogen Bond | Aromatic C-H | Fluorine (F) | Contributes to the overall stability of the crystal packing. |

| π···π Stacking | Phenyl Ring | Phenyl Ring | Important for dense packing and stabilization of the structure. |

| Halogen Bond | Fluorine (C-F) | Carbonyl Oxygen (C=O) / π-system | Potentially a minor, but contributing, interaction. |

Polymorphism:

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. This phenomenon is particularly prevalent in conformationally flexible molecules like substituted benzophenones. researchgate.net For this compound, the potential for different arrangements of the phenyl rings relative to the carbonyl group (conformational polymorphism) and different packing arrangements of the same conformer (packing polymorphism) is high. nih.gov

Studies on other substituted benzophenones have revealed the existence of concomitant dimorphs, where two different crystalline forms are obtained from the same crystallization conditions. acs.orgacs.org These polymorphs often exhibit different physical properties, such as melting point and solubility, which can be attributed to the subtle differences in their intermolecular interactions and lattice energies. researchgate.net The energy differences between polymorphs of benzophenone derivatives are often small, suggesting that multiple forms can be thermodynamically accessible. researchgate.net The potential for polymorphism in this compound is an important consideration in its synthesis and formulation, as different polymorphs could impact its performance in various applications. Discrepancies in the reported physical state (liquid vs. powder) of this compound may be an indication of polymorphic variations.

Co-crystallization:

Co-crystallization is a technique used to modify the physicochemical properties of a solid by incorporating a second, different molecular species (a co-former) into the crystal lattice. nih.gov This method is widely employed in the pharmaceutical industry to improve properties such as solubility, stability, and bioavailability. nih.gov

While no specific co-crystals of this compound have been reported in the literature, the molecule possesses suitable functional groups for forming co-crystals. The carbonyl oxygen is a strong hydrogen bond acceptor, and the fluorine atoms can also participate in intermolecular interactions.

Potential Co-crystallization Strategies:

Hydrogen-Bonded Co-crystals: Co-formers containing strong hydrogen bond donors, such as carboxylic acids or phenols, could be used to form robust hydrogen bonds with the carbonyl oxygen of this compound.

Halogen-Bonded Co-crystals: Co-formers with halogen bond donor sites (e.g., iodoperfluorocarbons) could potentially interact with the fluorine or oxygen atoms of the benzophenone.

The discovery of new co-crystals is often accelerated through high-throughput screening methods. rsc.org The formation of co-crystals of this compound could offer a pathway to new materials with tailored properties for specific applications.

Theoretical and Computational Studies of 2,4 Difluorobenzophenone

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are central to the computational study of molecules like 2,4'-Difluorobenzophenone. These calculations can predict a wide range of molecular properties, from electronic structure to spectroscopic behavior.

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for investigating the electronic structure of many-body systems, including organic molecules. wikipedia.org DFT methods are based on the principle that the energy of a system can be determined from its electron density, offering a favorable balance between computational cost and accuracy. wikipedia.orgnih.gov

For this compound, DFT calculations are employed to optimize its molecular geometry, determining the most stable arrangement of its atoms. These calculations provide insights into bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to calculate the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these frontier orbitals is a critical parameter, influencing the molecule's chemical reactivity and electronic properties. irjweb.com

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that are derived directly from theoretical principles without the inclusion of experimental data. nih.gov These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous approach to solving the Schrödinger equation. While computationally more demanding than DFT, they can offer high-accuracy predictions, particularly for smaller molecules. uncfsu.edu

In the study of molecules similar to this compound, such as 2,4-difluorophenol, ab initio HF methods have been used alongside DFT to analyze molecular structure and vibrational spectra. epa.gov Often, a combined approach is used where an initial geometry optimization is performed with a less computationally intensive ab initio method like HF, followed by more refined calculations using DFT or higher-level methods. nih.gov For this compound, ab initio calculations could be used to obtain highly accurate benchmark energies or to validate the results from DFT functionals, ensuring the reliability of the computational predictions for its electronic and structural properties.

To understand how this compound interacts with light, particularly in the ultraviolet-visible (UV-Vis) range, theoretical methods must be able to describe its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used and effective method for this purpose. mdpi.comrespectprogram.org It extends the principles of DFT to time-dependent phenomena, allowing for the calculation of electronic transition energies and oscillator strengths, which are used to simulate a molecule's UV-Vis absorption spectrum. researchgate.netnih.gov

Theoretical studies using TD-DFT can predict the maximum absorption wavelengths (λmax) of this compound. researchgate.net These calculations help assign the electronic transitions observed in experimental spectra, such as π→π* transitions associated with the aromatic rings and n→π* transitions involving the non-bonding electrons of the carbonyl oxygen. The accuracy of TD-DFT predictions has been validated for numerous organic compounds, demonstrating its power in predicting the photophysical properties of molecules before they are synthesized or experimentally measured. mdpi.com

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of this compound is not rigid. The two phenyl rings can rotate relative to each other around the single bonds connecting them to the central carbonyl group. This rotation gives rise to different spatial arrangements, or conformations, which may have different energies.

Computational studies have shown that this compound exists in at least two different configurations, which can interconvert through rotation about the C-CO bond. rsc.org A key study identified a more stable conformer (C') which is calculated to be 1.2 kcal/mol lower in energy than a less stable conformer (C). rsc.org This energy difference indicates that at room temperature, the more stable conformer is preponderant.

| Conformer | Description | Relative Energy (kcal/mol) |

| C | Conformation relevant for ortho C-F activation | 1.2 |

| C' | More stable (preponderant) conformation | 0.0 |

This table summarizes the calculated relative energies of two key conformers of this compound, as determined by DFT calculations. rsc.org

The study of these conformational changes involves mapping the potential energy surface (PES) . A relaxed PES scan is a computational technique where a specific geometric parameter, such as the dihedral angle between the phenyl rings, is systematically varied, and at each step, the rest of the molecule's geometry is optimized to find the lowest energy structure. uni-muenchen.dereadthedocs.iogaussian.com This process generates a one-dimensional slice of the PES, showing how the molecule's energy changes as it twists from one conformation to another. The peaks on this energy profile correspond to rotational barriers (transition states), while the valleys represent stable or metastable conformers. researchgate.net

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is an indispensable tool for elucidating the detailed step-by-step pathways of chemical reactions. By modeling reactants, products, and intermediate structures, it is possible to map out the entire reaction mechanism, providing insights that complement experimental observations.

A critical aspect of studying a reaction mechanism is identifying the transition state (TS) , which is the highest energy point along the minimum energy path between reactants and products. joaquinbarroso.com A transition state structure corresponds to a first-order saddle point on the potential energy surface—a maximum in the direction of the reaction coordinate and a minimum in all other directions. joaquinbarroso.com

For reactions involving this compound, such as its cyclometalation with cobalt complexes, computational methods are used to locate the transition states for competing pathways like C-H versus C-F bond activation. rsc.org Once a candidate transition state structure is located, its validity must be confirmed. This is achieved through two key steps:

Vibrational Frequency Calculation: A true transition state must have exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate. joaquinbarroso.com

Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation follows the reaction path downhill from the transition state structure in both the forward and reverse directions. epfl.chnumberanalytics.com This analysis confirms that the located transition state indeed connects the intended reactants and products, ensuring it is the correct saddle point for the reaction under investigation. rsc.orgepfl.ch

This rigorous approach has been successfully applied to rationalize the observed product selectivity in reactions of this compound, demonstrating the power of combining transition state theory with IRC analysis to understand complex chemical transformations. rsc.org

Kinetic and Thermodynamic Parameters Prediction

Computational studies, particularly those using density functional theory (DFT), have been employed to predict the kinetic and thermodynamic parameters associated with the reactivity of this compound. A significant area of investigation has been its behavior in cyclometalation reactions, where selective activation of strong carbon-fluorine (C-F) and carbon-hydrogen (C-H) bonds is a key challenge.

Theoretical studies have analyzed the reaction of this compound with cobalt complexes, such as CoMe(PMe₃)₄, to understand the selectivity of C-H versus C-F bond activation. rsc.org These calculations reveal the energetic profiles of different reaction pathways.

A critical aspect of its reactivity is its conformational flexibility. This compound can exist in two different configurations (termed C and C') due to rotation around the carbon-carbonyl bond (C-CO). rsc.org The relative stability of these conformers is a key thermodynamic parameter. Calculations have shown that the C' configuration is more stable than the C configuration by 1.2 kcal/mol, making it the predominant form in equilibrium. rsc.org Only the less stable C configuration is sterically arranged to participate in the ortho C-F activation, making the conformational equilibrium an important factor in its reaction kinetics. rsc.org

By calculating the energy barriers for different reaction steps, the kinetically favored and thermodynamically favored products can be predicted. For instance, in reactions with certain cobalt activators, the formation of the C-H cyclometalation product was found to be kinetically accessible but thermodynamically unfavorable, as the product could easily revert to its precursors. rsc.org In contrast, the significant thermodynamic stability of the C-F bond activation product makes this pathway proceed favorably, a finding that aligns with experimental observations. rsc.org

Table 1: Calculated Relative Energies of this compound Conformers This table presents the calculated relative energies for the two primary conformers of this compound, which arise from rotation about the C-CO bond.

| Conformer | Relative Energy (kcal/mol) | Note |

|---|---|---|

| C | +1.2 | Relevant for ortho C-F activation |

| C' | 0.0 | Preponderant, more stable configuration |

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution or Condensed Phases

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique allows researchers to model the dynamic behavior of a compound in various environments, such as in solution or in condensed phases (e.g., crystalline or amorphous solids), providing insights into conformational changes, solvation effects, and intermolecular interactions.

While MD simulations have been applied to study the properties of polymers derived from related compounds like 4,4'-difluorobenzophenone (B49673) and other fluorinated benzophenone (B1666685) derivatives, specific MD simulation studies focusing solely on the dynamic behavior of this compound in solution or condensed phases are not prominently featured in the reviewed scientific literature. bohrium.comacs.org

Theoretically, MD simulations could be a valuable tool for understanding this compound. Such a study would typically involve:

Force Field Parameterization: Defining a set of parameters that describe the potential energy of the system, including bond lengths, angles, and non-bonded interactions for the this compound molecule.

System Setup: Placing the molecule within a simulation box, surrounded by solvent molecules (like water or an organic solvent) or other this compound molecules to simulate a condensed phase.

Simulation: Solving Newton's equations of motion for every atom in the system over a series of small time steps, generating a trajectory that describes how the positions and velocities of the atoms evolve.

Analysis of the resulting trajectory could reveal key information about the rotational dynamics of the two fluorinated phenyl rings, the flexibility of the central carbonyl group, and the nature of interactions with surrounding molecules. This would provide a deeper understanding of its macroscopic properties, such as solubility and transport behavior, based on its nanoscale dynamics.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). semanticscholar.orgmsjonline.org These models are built by calculating numerical descriptors that encode the structural, electronic, or steric features of a molecule and then using regression analysis to build a mathematical equation that predicts the desired endpoint. researchgate.net

The broader class of benzophenone derivatives has been the subject of numerous QSAR studies to predict their potential as therapeutic agents. For example, QSAR models have been developed to predict the antimalarial and antileishmanial activities of various substituted benzophenones. semanticscholar.orgscielo.br In these studies, descriptors such as molecular weight, potential energy, and electronic properties are correlated with biological activity to create predictive models. researchgate.netresearchgate.net These models help in the rational design of new, more potent compounds without the immediate need for synthesis and testing. semanticscholar.org

However, within the scope of the reviewed literature, specific QSAR or QSPR models that include this compound as a data point for predicting a particular activity or property were not identified. While the principles of QSAR/QSPR are well-established for benzophenones, dedicated models for this specific difluoro-isomer have not been detailed. The development of such a model would require a dataset of compounds including this compound and their corresponding experimentally measured activities or properties.

Applications in Advanced Materials Science

Polymer Chemistry and High-Performance Materials

In the realm of polymer chemistry, 2,4'-difluorobenzophenone serves as a key monomer for the creation of high-performance polymers with exceptional thermal stability, mechanical strength, and chemical resistance. These properties are critical for applications in demanding environments, such as the aerospace, automotive, and electronics industries.

Monomer for Poly(aryl ether ketone)s (PAEKs) and Poly(ether imide)s (PEIs)

This compound is utilized as an electrophilic monomer in the synthesis of poly(aryl ether ketone)s (PAEKs). While its isomer, 4,4'-difluorobenzophenone (B49673), is more commonly employed for commercial polymers like PEEK (Polyether Ether Ketone), the use of the 2,4'-isomer allows for the creation of PAEK analogues with modified properties. wikipedia.orggoogle.com The asymmetric nature of this compound can disrupt the polymer chain regularity, leading to amorphous or semi-crystalline materials with altered solubility and processing characteristics.

The incorporation of this compound into poly(ether imide)s (PEIs) is less extensively documented in readily available literature compared to its use in PAEKs. However, the fundamental reaction principles of nucleophilic aromatic substitution are applicable. Polyimides are often synthesized from the reaction of a dianhydride with a diamine. kpi.ua Diamines containing ether and ketone linkages, which can be synthesized from fluorinated benzophenones, are used to produce poly(ether imide)s with enhanced properties. researchgate.net The introduction of the bent 2,4'-benzophenone unit would be expected to influence the final properties of the PEI, potentially increasing solubility and modifying the thermal and mechanical characteristics.

The synthesis of high-performance polymers like PAEKs from this compound typically proceeds via nucleophilic aromatic substitution (NAS) polycondensation. metu.edu.tr In this reaction, the fluorine atoms of this compound are displaced by a nucleophilic comonomer, such as a bisphenolate. The reaction is generally carried out in a high-boiling polar aprotic solvent, such as sulfolane (B150427) or N,N-dimethylacetamide (DMAc), at elevated temperatures. A weak base, commonly potassium carbonate, is used to generate the phenolate (B1203915) in situ, which then reacts with the activated aryl fluoride. metu.edu.tr

The reactivity of the fluorine atoms is enhanced by the electron-withdrawing effect of the ketone group. The fluorine at the 4'-position is generally more reactive than the one at the 2-position due to steric hindrance at the ortho position. This difference in reactivity can be exploited to control the polymer architecture.

The incorporation of the asymmetric this compound monomer into a polymer backbone has a significant impact on its structure-property relationships. rsc.orgmdpi.comresearchgate.net The non-linear structure of the monomer disrupts the chain packing and reduces the degree of crystallinity compared to polymers synthesized from its symmetric 4,4'-isomer. metu.edu.tr This often leads to amorphous polymers with improved solubility in organic solvents, which can be advantageous for processing. metu.edu.tr

Research on PEEK analogues synthesized with a partial or total replacement of 4,4'-difluorobenzophenone with this compound has shown a decrease in the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm) as the content of the 2,4'-isomer increases. metu.edu.tr This is attributed to the increased flexibility and disorder in the polymer chains.

Table 1: Thermal Properties of PEEK Analogues with this compound

| Polymer Composition (% 2,4'-DFBP) | Glass Transition Temperature (Tg) (°C) | Crystallization Temperature (Tc) (°C) | Melting Temperature (Tm) (°C) |

| 0 | 160 | - | 350 |

| 35 | 152 | 220-230 | 280-320 |

| 100 (o-PEEK) | 145 | - | Amorphous |

Data synthesized from multiple sources. metu.edu.tr

The mechanical properties are also influenced by the polymer's morphology. While a decrease in crystallinity might lead to a reduction in stiffness and tensile strength at very high temperatures, the amorphous nature can enhance toughness and flexibility at lower temperatures.

Polycondensation and Ring-Opening Polymerization Strategies

Polycondensation is the primary method for synthesizing high-molecular-weight polymers from this compound. metu.edu.tr This step-growth polymerization process involves the repeated reaction of the difluoro-monomer with a dinucleophile, leading to the formation of the polymer chain and the elimination of a small molecule, typically a salt. metu.edu.tr

Ring-opening polymerization (ROP) is another strategy for producing high-performance polymers, particularly for creating materials with high molecular weights and for the fabrication of composites. wikipedia.orgmdpi.com This approach involves the synthesis of macrocyclic oligomers from monomers like difluorobenzophenones. These macrocycles can then be polymerized in a controlled manner, often with lower viscosity during processing compared to the direct polymerization of linear polymers. While much of the research on ROP for PAEKs has focused on the 4,4'-isomer, the principles are applicable to the 2,4'-isomer. wikipedia.orggoogle.commdpi.com The synthesis of macrocycles from the asymmetric this compound could lead to oligomers with different ring sizes and conformations, potentially influencing the subsequent ROP and the final polymer properties.

Optoelectronic Materials and Devices

The benzophenone (B1666685) core, with its electron-accepting nature and twisted geometry, is a promising structural motif for materials used in optoelectronic devices. nih.gov The introduction of fluorine atoms, as in this compound, can further enhance properties such as electron affinity and thermal stability.

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

Benzophenone derivatives have been investigated for their applications in Organic Light-Emitting Diodes (OLEDs), primarily as host materials for phosphorescent or thermally activated delayed fluorescence (TADF) emitters, and as electron-accepting units in the emitters themselves. nih.govresearchgate.netnih.gov The benzophenone moiety can provide high triplet energy, which is crucial for efficient energy transfer to the phosphorescent guest molecules in PhOLEDs.

In the context of TADF emitters, the donor-acceptor (D-A) architecture is often employed. The electron-deficient benzophenone core can be combined with electron-donating units to create molecules with a small energy gap between the singlet and triplet excited states, facilitating reverse intersystem crossing and enhancing the device efficiency. nih.govnih.gov While many studies have utilized 4,4'-difluorobenzophenone for the synthesis of these materials, the underlying principles suggest that this compound could also serve as a valuable precursor. nih.govnih.gov The nucleophilic substitution of the fluorine atoms allows for the attachment of various donor groups.

The use of this compound in Organic Photovoltaics (OPVs) is not as widely reported. However, the development of non-fullerene acceptors is a key area of research in OPVs. The electron-accepting nature of the benzophenone core suggests its potential as a building block for such materials. The tunability of the electronic properties through the attachment of different functional groups via the reactive fluorine sites could be a valuable tool in designing new acceptor materials for OPVs.

Table 2: Performance of selected OLEDs using benzophenone-based materials

| Device Role | Emitter Type | Host Material | Max. External Quantum Efficiency (EQE) (%) |

| Host | Phosphorescent (Green) | Benzophenone-based (BP2) | 17.0 |

| Host | Phosphorescent (Yellow) | Benzophenone-based (BP2) | 19.2 |

| Emitter | TADF (Blue) | CBP | 2.7 |

| Emitter | Fluorescent (Blue) | - | 5.3 |

Data is for benzophenone-based materials in general, highlighting the potential for this compound derivatives.

Polymer Blends and Composites Utilizing this compound-Derived Polymers

Polymers derived from difluorobenzophenone monomers are prized for their exceptional thermal stability and mechanical strength, making them ideal matrix materials for high-performance polymer blends and composites. These materials are sought after in demanding sectors like the aerospace and automotive industries. wikipedia.orgnih.gov

Polyaryletherketones (PAEKs), including Polyetherketone (PEK) and Polyetheretherketone (PEEK), are synthesized via nucleophilic aromatic substitution, where a difluorobenzophenone monomer reacts with a bisphenol salt. While the 4,4'-isomer is more commonly cited for commercial PEEK production, the use of this compound introduces irregularities into the polymer backbone. This can disrupt chain packing, reduce crystallinity, and alter the mechanical and thermal properties of the resulting polymer.

Research has shown that the inclusion of comonomers with irregular structures can lead to materials with different characteristics. For instance, a Polyetherketoneketone (PEKK) synthesized with such monomers may exhibit lower crystallinity and a more brittle nature compared to highly crystalline PEEK, but it also possesses a lower melting point, which can be advantageous for processing. spbstu.ru These characteristics make PAEKs derived from isomers like this compound promising for creating composite materials where a balance of thermal resistance, mechanical integrity, and processability is crucial. spbstu.ru

These advanced polymers serve as the matrix in fiber-reinforced composites, often with carbon fiber, to produce materials that are lightweight yet strong, suitable for applications such as aircraft components and high-performance automotive parts. wikipedia.org

Table 1: Properties of Representative Polyaryletherketones (PAEKs) for Composites

| Property | PEEK (Typical) | PEKK (Representative) | Key Contribution to Composites |

|---|---|---|---|

| Monomers | 4,4'-Difluorobenzophenone, Hydroquinone (B1673460) | 4,4'-Difluorobenzophenone, Terephthaloyl/Isophthaloyl chlorides, Bisphenols | The monomer structure dictates the final polymer properties. |

| Crystallinity | Semi-crystalline (~35%) | Amorphous to semi-crystalline (variable) | Affects solvent resistance, mechanical properties, and maximum use temperature. |

| Glass Transition (Tg) | ~143 °C | ~155-165 °C | Defines the upper-temperature limit for the material's rigidity. |

| Melting Point (Tm) | ~343 °C | ~305-370 °C (varies with isomer ratio) | Determines the processing temperature for the composite matrix. |

| Tensile Strength | ~90-100 MPa | ~80-95 MPa | High strength is critical for structural applications. |

Note: The properties listed are representative and can vary significantly based on the specific monomer composition (including the use of 2,4'-DFBP), synthesis method, and processing conditions.

Membranes and Separation Technologies

Polymers derived from difluorobenzophenone are instrumental in the fabrication of robust membranes for various separation technologies, including organic solvent nanofiltration (OSN) and gas separation. The inherent chemical resistance and thermal stability of the PAEK polymer backbone are critical for membranes that must operate in harsh chemical environments and at elevated temperatures. wikipedia.orgspbstu.ru

The synthesis of these polymers allows for the creation of membranes with specific properties. For example, PAEKs can be engineered to be soluble in certain solvents for membrane casting and then become highly resistant to those same solvents after formation. nih.gov This is crucial for applications like OSN, which is an energy-efficient method for separating molecules in pharmaceutical production and other industries. nih.gov

In gas separation, thin films made from PAEKs derived from monomers like difluorobenzophenone and substituted bisphenols have been investigated. spbstu.ru These membranes can be modified, for instance through UV irradiation, to induce crosslinking. This process can decrease gas permeability while increasing selectivity, allowing for the fine-tuning of the membrane's performance for separating specific gases like oxygen and nitrogen. spbstu.ru

The general process involves the polycondensation of a difluorobenzophenone with a dihydroxy compound to create the PAEK polymer, which is then cast into a thin film or hollow fiber to form the membrane. The choice of monomers, including the specific isomer of difluorobenzophenone, influences the polymer's free volume, chain packing, and ultimately, the membrane's permeability and selectivity.

Coatings and Adhesives

The same properties that make difluorobenzophenone-derived polymers suitable for composites and membranes also make them excellent candidates for high-performance coatings and adhesives. PAEK-based coatings are valued for their durability and resistance to extreme conditions.

Coatings formulated from Polyetherketones (PEK) can withstand continuous use at temperatures above 200 °C and are suitable for applications requiring service temperatures up to 230 °C (450 °F). wikipedia.org This makes them ideal for protecting surfaces in demanding industrial, aerospace, and electronics applications. wikipedia.org

Copolymers synthesized using 4,4′-Difluorobenzophenone and hydroquinone have been noted for their thermal stability and resistance to UV degradation. cymitquimica.com The fluorine atoms incorporated into the polymer backbone from the difluorobenzophenone monomer contribute to hydrophobicity, which enhances resistance to moisture and chemical attack. cymitquimica.com These characteristics are highly desirable for protective coatings on metal and other surfaces in corrosive environments, as well as for durable adhesives. cymitquimica.com While much of the commercial data focuses on the 4,4'- isomer, the fundamental contributions of the fluorinated benzophenone structure to the final polymer's properties are applicable.

Furthermore, the strong adhesive properties of polymer-based adhesives depend significantly on the polymer matrix. mdpi.com The high thermal stability and chemical resistance of PAEKs make them suitable for specialty adhesive formulations where bonding must be maintained under severe conditions.

Applications in Medicinal Chemistry and Biological Sciences Mechanistic Focus

Scaffold Design in Drug Discovery (focus on SAR, not specific drugs or doses)

The benzophenone (B1666685) framework is recognized as a "privileged scaffold" in drug discovery, a core structure that can be systematically modified to interact with a variety of biological targets. The introduction of two fluorine atoms, as seen in 2,4'-Difluorobenzophenone, further enhances its potential as a versatile starting point for the development of novel therapeutic agents.

Exploration of this compound as a Core Structure for Bioactive Molecules

The this compound scaffold serves as a foundational structure in the design of new biologically active compounds. The presence of fluorine atoms can significantly alter the physicochemical properties of the molecule, including its lipophilicity and electronic distribution. These modifications can, in turn, influence how the molecule interacts with biological systems. For instance, the electron-withdrawing nature of fluorine can impact the reactivity of the central carbonyl group and the aromatic rings, potentially leading to more potent and selective interactions with target proteins.

The utility of the this compound core extends to the synthesis of more complex molecules. For example, it can be a precursor in the creation of derivatives with enhanced biological activities. The strategic placement of the fluorine atoms provides chemists with specific sites for further functionalization, allowing for the fine-tuning of the molecule's properties to optimize its biological effect.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of this compound, SAR studies have provided valuable insights into the role of the fluorine atoms and other substituents in determining their biological effects.

The unique arrangement of fluorine atoms in this compound is a key determinant of its biological properties when compared to other benzophenone derivatives. It has been observed that the presence of electron-withdrawing groups, such as fluorine, can enhance the lipophilicity and bioactivity of these compounds.

For instance, in the development of novel anticancer agents, SAR studies of thiazolopyrimidine derivatives incorporating a 4-fluorophenyl group have shown that the position of substituents on the aryl ring strongly influences their cytotoxic activity. ddtjournal.com While this study did not directly use this compound, it highlights the importance of the fluorophenyl moiety in modulating biological activity.

Furthermore, research on other fluorinated benzophenone derivatives has demonstrated the significance of the substitution pattern. For example, in the context of designing inhibitors for the enzyme COX-2, the position of fluorine atoms on the benzophenone scaffold was found to be critical for selective inhibition. sigmaaldrich.cn These findings underscore the importance of SAR in guiding the design of more potent and selective bioactive molecules based on the this compound scaffold.

Molecular Interactions with Biological Targets

The biological activity of this compound and its derivatives is ultimately determined by their interactions with specific molecular targets within the body, such as receptors and enzymes. Understanding these interactions at a molecular level is essential for elucidating their mechanism of action and for the rational design of more effective therapeutic agents.

Receptor Binding Studies and Ligand-Target Recognition Mechanisms

Receptor binding assays are used to determine the affinity of a ligand for its target receptor. For derivatives of this compound, these studies have revealed that the fluorine atoms can play a significant role in enhancing binding affinity and specificity. The fluorine atoms can participate in various non-covalent interactions, such as hydrogen bonds and halogen bonds, which contribute to the stability of the ligand-receptor complex.

For example, studies on synthetic cannabinoids have shown that the position of halogen atoms on the indole (B1671886) core can significantly impact their binding affinity to the human CB1 receptor. mdpi.com While not directly involving this compound, this research illustrates the principle that the precise placement of fluorine atoms can modulate receptor binding. The architecture of a multivalent ligand, which can be built upon a scaffold like this compound, is a key factor in determining its activity as an inhibitor or an effector of receptor function. ualberta.ca

Enzyme Inhibition Kinetics and Mechanism of Action

Enzymes are critical targets for drug discovery, and understanding how a compound inhibits an enzyme is key to its development as a therapeutic agent. Enzyme inhibition can be reversible or irreversible, and can follow different kinetic models, such as competitive, non-competitive, or uncompetitive inhibition. bgc.ac.inpressbooks.pub

The mechanism of action of this compound derivatives as enzyme inhibitors often involves the interaction of the fluorinated rings with the enzyme's active site or allosteric sites. The fluorine atoms can enhance the compound's binding affinity and specificity towards the target enzyme. For example, fluorinated benzophenone derivatives have been investigated as inhibitors of various enzymes, where the fluorine atoms contribute to the potency of inhibition. sigmaaldrich.cn

The study of enzyme kinetics provides valuable information about the type of inhibition and the inhibitor's potency, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). libretexts.org For instance, in the development of thiosemicarbazone-based enzyme inhibitors, kinetic characterization was crucial in identifying potent and selective inhibitors. tdl.org

Computational Docking and Molecular Dynamics Simulations of Ligand-Protein Complexes

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for visualizing and understanding the interactions between a ligand and its protein target at an atomic level. nih.govmdpi.com These techniques can predict the binding mode of a ligand in the active site of a protein and provide insights into the stability of the ligand-protein complex. nih.govmdpi.com

Molecular docking studies can be used to screen virtual libraries of compounds and prioritize those with the highest predicted binding affinity for a particular target. pensoft.net For derivatives of this compound, docking studies can help to rationalize their observed biological activities and guide the design of new analogs with improved properties. mdpi.com

Molecular dynamics simulations provide a dynamic view of the ligand-protein complex, allowing researchers to study the conformational changes that occur upon ligand binding and to calculate the binding free energy. nih.govrsc.org These simulations can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the complex. nih.gov For example, MD simulations have been used to study the stability of complexes between 1,2,4-triazole (B32235) derivatives and their target enzymes, providing insights into their potential as antioxidant agents. pensoft.net

### 7.

#### 7.3. Prodrug Design and Biotransformation Studies (mechanistic aspects)

The chemical scaffold of this compound presents several features that are advantageous for prodrug design, a strategy used to overcome undesirable pharmaceutical properties of active drug molecules. stmjournals.inmdpi.com Prodrugs are inactive or less active derivatives of a parent drug that undergo enzymatic or chemical conversion in the body to release the active therapeutic agent. ijrpr.com The primary objectives of this approach include improving solubility, increasing chemical stability, enhancing permeability across biological membranes, and enabling targeted drug delivery. stmjournals.innih.gov

For this compound-derived structures, the central carbonyl group is a key site for modification. It can be chemically altered to form linkages, such as esters or amides, by connecting it to a promoiety—a carrier molecule that is typically inert and non-toxic. stmjournals.in For instance, reduction of the carbonyl to a hydroxyl group allows for the attachment of various promoieties through an ester bond. This modification can significantly alter the molecule's physicochemical properties, such as its lipophilicity or hydrophilicity, which in turn affects its absorption and distribution in the body. The release of the active drug would then occur via hydrolysis of this ester linkage by non-specific esterase enzymes present in the blood, liver, or target tissues. rutgers.edu

The biotransformation of this compound itself and its derivatives is expected to follow metabolic pathways common to xenobiotics. The primary metabolic reactions would likely involve the carbonyl group and the aromatic rings.

Mechanistic Pathways of Biotransformation:

Applications in Organic Synthesis and Catalysis

Intermediate in Complex Organic Synthesis

As a readily available difluorinated ketone, 2,4'-Difluorobenzophenone serves as a key building block for constructing more elaborate molecular architectures. Its carbonyl group and fluorinated rings offer multiple points for chemical modification.

One of the significant applications of this compound is as a precursor in the synthesis of fluorinated heterocyclic compounds. Heterocycles are a cornerstone of medicinal chemistry, and the incorporation of fluorine can enhance a molecule's metabolic stability, binding affinity, and lipophilicity. ontosight.airesearchgate.net

A notable example is the synthesis of quinoline (B57606) derivatives. Quinoline scaffolds are present in numerous bioactive compounds and pharmaceuticals. nih.gov The compound 4-(2,4-Difluorobenzoyl)quinoline, a fluorinated quinoline derivative, is synthesized using a process that involves the acylation of quinoline with 2,4-difluorobenzoyl chloride. This reaction highlights how the 2,4-difluorobenzoyl moiety can be incorporated to create complex heterocyclic systems that are of interest for pharmaceutical applications, including as potential anticancer agents. ontosight.ai

The synthesis proceeds via the nucleophilic attack of the quinoline on the electrophilic carbonyl carbon of an acid chloride derived from 2,4'-difluorobenzoic acid, which is structurally related to this compound. This demonstrates the utility of the (2,4-difluorophenyl)methanone framework in building complex, biologically relevant heterocyclic structures.

Table 1: Synthesis of a Fluorinated Quinoline Derivative

| Reactant 1 | Reactant 2 | Product | Application of Product | Citation(s) |

| Quinoline | 2,4-Difluorobenzoyl Chloride | 4-(2,4-Difluorobenzoyl)quinoline | Intermediate for pharmaceuticals (e.g., antipsychotics, anticancer agents) | ontosight.ai |

While fluorinated ketones are recognized as important synthons for creating analogues of complex molecules and natural products, the specific use of this compound as a direct building block in the total synthesis of natural products is not extensively documented in scientific literature. cas.cn The primary focus of its application remains in the synthesis of non-natural bioactive molecules and polymers. Current time information in Bangalore, IN.core.ac.uk

Ligand and Catalyst Development

The development of novel ligands is crucial for advancing transition-metal-catalyzed reactions, enabling greater efficiency, selectivity, and scope.

The structure of this compound, a diaryl ketone, presents a potential scaffold for ligand design. However, its direct application or modification to serve as a ligand in metal-catalyzed reactions is not a prominent area of research found in the available literature. While pincer ligands and phosphine (B1218219) ligands are common in catalysis, and iron pincer complexes have been used in the hydrosilylation of the related 4,4'-difluorobenzophenone (B49673), there is no clear evidence of this compound being employed in a similar capacity. google.comgreyhoundchrom.com

Photoredox catalysis, which uses light to drive chemical reactions, has become a powerful tool in modern organic synthesis for its ability to generate reactive intermediates under mild conditions. nih.gov This methodology is often used for C-C bond formation and the functionalization of complex molecules. Despite the known photochemical properties of benzophenones, the specific use of this compound as a primary reactant or substrate that undergoes transformation in photoredox-catalyzed reactions is not well-documented. Its more common, though still indirect, role in related studies is as a reference compound or part of a larger, non-reacting molecular assembly.

Environmental and Safety Considerations in Academic Research

Sustainable Synthesis and Degradation Pathways

The pursuit of green chemistry principles is increasingly influencing the synthesis routes developed in academic laboratories. For 2,4'-Difluorobenzophenone, traditional synthesis often involves Friedel-Crafts acylation, for instance, reacting fluorobenzene (B45895) with 2-fluorobenzoyl chloride using an aluminum chloride catalyst. mdpi.com While effective, this method utilizes catalysts and solvents that can pose environmental challenges.

In response, research has explored more sustainable alternatives. One patented method aims for a more environmentally friendly process by using a compound solvent system including fluorobenzene, dichloromethane (B109758), dichloroethane, normal hexane, and nitrobenzene. acs.org This approach is described as having a simple synthetic route, being low in cost, and suitable for industrial production. acs.org Another synthetic approach involves the reaction of o-fluoro benzaldehyde (B42025) with 4-fluorophenylboronic acid and potassium phosphate, using a palladium acetate (B1210297) catalyst in a methyl cyclohexane (B81311) and water solvent system, achieving a high yield of 98%. acs.org These newer methods reflect a shift towards reducing hazardous substance use and improving reaction efficiency.

The degradation of this compound and its derivatives is a key area of environmental research. Generally, benzophenone-type compounds are known to be poorly biodegradable. mdpi.com However, they can be susceptible to degradation through other mechanisms. Benzophenone (B1666685) and its derivatives absorb UV light, which can lead to their degradation via direct photolysis. acs.orgatamanchemicals.com Studies on related compounds show that photolysis, sometimes in the presence of a sensitizer, can be a significant degradation pathway. acs.orgmdpi.com For example, the photolysis of benzophenone derivatives in methanol (B129727) has been observed to proceed via hydrogen abstraction from the solvent by the carbonyl group. acs.org In one study, electrochemical oxidation was shown to degrade a compound where this compound was identified as a toxic intermediate, which was then subject to further degradation through the opening of its aromatic rings to form less toxic carboxylic acids. researchgate.net

Laboratory Safety Protocols and Handling Procedures

The safe handling of this compound in an academic research laboratory is paramount due to its identified hazards. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a framework for understanding these risks.

GHS Hazard Classification

The compound is consistently classified as an irritant and presents specific target organ toxicity.

Interactive Table: GHS Classification for this compound

| Hazard Class | Hazard Statement | GHS Code | Percentage of Notifications* | Source |

| Skin Corrosion/Irritation | Causes skin irritation | H315 | 100% | nih.gov |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation | H319 | 100% | nih.gov |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | H335 | 87% | nih.gov |

| Acute Aquatic Toxicity | Toxic to aquatic life | H401 | - | biosynth.com |

| Chronic Aquatic Toxicity | Toxic to aquatic life with long lasting effects | H411 | - | cymitquimica.com |

*Note: The percentage value indicates the notified classification ratio from companies that provide hazard codes to the ECHA C&L Inventory. nih.gov

Handling and Personal Protective Equipment (PPE)

Given these hazards, strict laboratory safety protocols are required. researchgate.netnih.gov

Engineering Controls : Research should be conducted in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low. researchgate.netnih.gov Facilities must be equipped with an eyewash station and a safety shower. nih.gov

Personal Protective Equipment :

Eye Protection : Wear safety glasses with side shields or chemical safety goggles that conform to European Standard EN 166 or OSHA's 29 CFR 1910.133 regulations. researchgate.netnih.gov

Hand Protection : Chemical-resistant, impervious gloves (e.g., nitrile rubber) must be worn. utb.cz Gloves should be inspected before use, and proper removal techniques must be employed to avoid skin contamination. biosynth.comresearchgate.net

Body Protection : A lab coat or long-sleeved clothing is required to prevent skin contact. researchgate.net

Hygiene Measures : Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday. researchgate.net Contaminated clothing should be removed and washed before reuse. nih.gov Do not eat, drink, or smoke in the laboratory. researchgate.net

Storage and Spill Procedures

Proper storage is essential to maintain the stability of this compound and prevent accidental release. The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances. researchgate.netnih.gov

In the event of a spill, ensure adequate ventilation and wear appropriate PPE. researchgate.net For liquid spills, absorb the material with an inert absorbent material, such as sand or earth, and place it in a suitable, closed container for disposal. biosynth.comresearchgate.net Avoid releasing the material into the environment. researchgate.net Waste disposal must be conducted in accordance with approved waste disposal plants and local, regional, and national regulations. utb.cz

Environmental Fate and Transport in Research Models (e.g., biodegradation studies)

Understanding the environmental fate and transport of this compound is crucial for assessing its potential impact should it be released from a research setting. While specific experimental data for this compound is limited, as noted in safety data sheets which often state "No information available" for persistence, bioaccumulation, and mobility, its behavior can be inferred from its physicochemical properties and studies on related benzophenone derivatives. fishersci.com

The octanol-water partition coefficient (Log K_ow) is a key parameter for predicting environmental distribution. The computed XLogP3 value for this compound is 3.5, suggesting a moderate potential for bioaccumulation in aquatic organisms and sorption to organic matter in soil and sediment. nih.gov

Biodegradation and Persistence: Benzophenone-type compounds are generally found to be poorly biodegradable. mdpi.com Research on benzophenone-type UV filters in soil aquifer treatment models shows that while degradation is limited, biofilms can act as both accumulators and biodegraders of these hydrophobic compounds. acs.org The environmental persistence of some benzophenones can be significant, with long half-lives reported in surface waters. mdpi.com

Sorption and Mobility in Soil: The mobility of organic compounds in soil is heavily influenced by their tendency to sorb to soil particles. For related anionic herbicides, sorption is known to increase with higher soil organic carbon content, clay content, and the presence of metal oxides like iron and aluminum oxides. researchgate.netnih.govnih.gov Soil pH also plays a critical role; lower pH generally increases the sorption of acidic compounds. mdpi.com Given its Log K_ow, this compound would be expected to have moderate to low mobility in soil, with a tendency to bind to organic matter. atamanchemicals.comresearchgate.net

Ecotoxicity: Ecotoxicity data for this compound is not extensively reported. However, safety data for the isomeric 4,4'-Difluorobenzophenone (B49673) classifies it as "Toxic to aquatic life with long lasting effects" (H411), and it is regulated for transport as an environmentally hazardous substance. cymitquimica.comfujifilm.com This suggests that this compound may also pose a risk to aquatic ecosystems. biosynth.com Therefore, preventing its release into drains and waterways is a critical aspect of its use in academic research. fishersci.com

Future Research Directions and Emerging Challenges for 2,4 Difluorobenzophenone Studies

Development of Novel and Highly Efficient Synthetic Routes

While traditional methods like the Friedel-Crafts acylation are common for synthesizing 2,4'-difluorobenzophenone, researchers are actively seeking more efficient and environmentally friendly alternatives. google.com One of the primary challenges with Friedel-Crafts acylation is the inevitable formation of isomers, such as 2,2'-difluorobenzophenone and 4,4'-difluorobenzophenone (B49673), which complicates the purification process. google.comgoogleapis.com

Current research focuses on optimizing reaction conditions, such as controlling pH and temperature, and employing advanced purification techniques like steam distillation and column chromatography to improve yield and purity. A promising alternative approach involves the Suzuki coupling reaction, which has demonstrated high yields of up to 98%. chemicalbook.com Another patented method utilizes o-fluoro-benzoyl chloride and fluorobenzene (B45895) with an anhydrous aluminum trifluoride catalyst, reporting a product purity of over 99% with minimal single impurities. google.com

Future investigations will likely concentrate on developing catalytic systems that offer higher selectivity, thereby reducing the formation of unwanted isomers. The exploration of continuous flow reactors and microwave-assisted synthesis could also lead to more scalable and efficient production processes with reduced environmental impact. mdpi.com

Exploration of New Photophysical Properties and Applications

The photophysical properties of this compound and its derivatives are an emerging area of interest. The benzophenone (B1666685) core is known for its photochemical reactivity, and the introduction of fluorine atoms can significantly alter its electronic and photophysical characteristics. nih.gov

Research into the fluorescence and phosphorescence of this compound could unveil new applications in areas such as organic light-emitting diodes (OLEDs), chemical sensors, and photodynamic therapy. The study of its behavior under UV irradiation has already shown potential in the development of photoresponsive polymers, where the material's mechanical properties change upon light exposure.